tert-Butyl 1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate tert-Butyl 1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20539335
InChI: InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-5-6-13(15,9-17-4)8-14-7-10/h10,14H,5-9H2,1-4H3
SMILES:
Molecular Formula: C13H24N2O3
Molecular Weight: 256.34 g/mol

tert-Butyl 1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

CAS No.:

Cat. No.: VC20539335

Molecular Formula: C13H24N2O3

Molecular Weight: 256.34 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate -

Specification

Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
IUPAC Name tert-butyl 1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Standard InChI InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-5-6-13(15,9-17-4)8-14-7-10/h10,14H,5-9H2,1-4H3
Standard InChI Key QUSBMMYGLKLMND-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1C2CCC1(CNC2)COC

Introduction

Chemical Identity and Structural Features

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₃H₂₄N₂O₃
Molecular Weight256.34 g/mol
IUPAC Nametert-Butyl 1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
SMILESCC(C)(C)OC(=O)N1C2CCC1(CNC2)COC
InChI KeyQUSBMMYGLKLMND-UHFFFAOYSA-N

Synthesis and Chemical Reactivity

Stability and Functional Group Reactivity

Applications in Medicinal Chemistry and Drug Discovery

Role as a Synthetic Intermediate

This compound’s rigid bicyclic framework and dual nitrogen atoms make it a valuable intermediate for constructing pharmacologically active molecules. For example:

  • Enzyme Inhibitors: Diazabicyclo scaffolds are leveraged in protease and kinase inhibitors due to their ability to mimic transition states.

  • Neurological Agents: Structural analogs (e.g., 3,8-diazabicyclo[3.2.1]octane derivatives) exhibit affinity for neurotransmitter receptors, suggesting potential in treating CNS disorders .

Table 2: Comparative Properties of Diazabicyclo Derivatives

CompoundMolecular WeightSolubility ProfilePrimary Application
tert-Butyl 1-(methoxymethyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate256.34 g/molLipophilicCNS drug intermediates
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride248.75 g/molHydrophilic (salt form)In vitro biological screening
tert-Butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate212.29 g/molModerate lipophilicityPeptidomimetic synthesis

Future Research Directions

Expanding Synthetic Utility

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access stereochemically pure variants for pharmacological testing.

  • Post-Functionalization: Exploring cross-coupling reactions at the methoxymethyl group to introduce bioisosteres or fluorophores.

Biological Profiling

  • ADMET Studies: Assessing absorption, distribution, metabolism, excretion, and toxicity in preclinical models.

  • Target Identification: Screening against kinase libraries or GPCR panels to identify novel therapeutic targets.

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